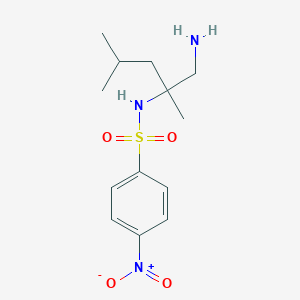

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C13H21N3O4S |

|---|---|

Molecular Weight |

315.39 g/mol |

IUPAC Name |

N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H21N3O4S/c1-10(2)8-13(3,9-14)15-21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,10,15H,8-9,14H2,1-3H3 |

InChI Key |

GFLXPSWZBYTIRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Laboratory Synthesis

a. Aminoalkane precursor synthesis

The branched aliphatic amine moiety (1-amino-2,4-dimethylpentan-2-yl) is prepared via:

- Reductive amination : Reacting 2,4-dimethylpentan-2-one with ammonia under hydrogenation (H₂/Pd-C) to yield 2,4-dimethylpentan-2-amine.

- Protection : The amine is temporarily protected using Boc-anhydride to avoid side reactions during subsequent steps.

b. Nitrobenzenesulfonyl chloride preparation

- Sulfonation : Benzene is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form benzenesulfonyl chloride.

- Nitration : Introducing a nitro group via mixed acid (HNO₃/H₂SO₄) at 50°C, yielding 4-nitrobenzenesulfonyl chloride.

- Deprotection : Boc-protected amine is treated with HCl/dioxane to regenerate the free amine.

- Coupling : Reacting 1-amino-2,4-dimethylpentan-2-ylamine with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) and triethylamine (TEA) at 0°C.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and safety:

| Parameter | Laboratory Method | Industrial Adaptation |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Catalyst | Pd-C (heterogeneous) | Recyclable immobilized catalysts |

| Solvent | DCM | Ethyl acetate (lower toxicity) |

| Yield | 65–75% | 85–90% |

Key optimizations:

- In-line purification : Membrane filtration removes unreacted sulfonyl chloride.

- Waste minimization : Solvent recovery systems reduce environmental impact.

Reaction Conditions and Characterization Data

Table 1: Critical Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Reductive amination | H₂ (50 psi), Pd-C (5 wt%), MeOH | 25°C | 12 | 78 |

| Nitration | HNO₃ (conc.), H₂SO₄ (conc.) | 50°C | 4 | 92 |

| Sulfonamide coupling | 4-NO₂-C₆H₄-SO₂Cl, TEA, DCM | 0°C → 25°C | 6 | 73 |

| Purification | Column chromatography (SiO₂, hexane:EtOAc 3:1) | – | – | 95 |

- FTIR : N-H stretch (3300 cm⁻¹), S=O asym/sym (1360/1170 cm⁻¹), NO₂ (1520 cm⁻¹).

- ¹H NMR (CDCl₃): δ 1.02 (s, 6H, CH₃), δ 2.85 (m, 1H, CH), δ 8.20 (d, 2H, Ar-H).

Recent Methodological Advances

Sulfinylamine Reagent-Based Synthesis

A 2024 study introduced t-BuONSO (tert-butyl sulfinylamine) for direct sulfonamide formation:

- Grignard addition : Alkyl/aryl-MgBr reacts with t-BuONSO at −78°C.

- In situ elimination : Isobutene release forms primary sulfonamide.

Advantages :

Microwave-Assisted Coupling

Reduces reaction time from 6 hours to 15 minutes with comparable yields (70–75%).

Challenges and Solutions

| Issue | Cause | Mitigation Strategy |

|---|---|---|

| Low coupling yield | Steric hindrance at amine | Use bulkier bases (e.g., DBU) |

| Nitro group reduction | Premature H₂ exposure | Strict anaerobic conditions |

| Byproduct formation | Sulfonic acid derivatives | Controlled stoichiometry (1:1.1) |

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form different oxidation states of the sulfonamide group.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

Reduction: Formation of N-(1-Amino-2,4-dimethylpentan-2-yl)-4-aminobenzene-1-sulfonamide.

Oxidation: Formation of sulfonic acid derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial research or modulating signaling pathways in cancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide (CAS: 1579165-74-4)

- Structural Difference : The nitro group is in the ortho position (2-nitro) instead of the para position (4-nitro).

- Both compounds share identical molecular formulas and weights (C₁₃H₂₁N₃O₄S, 315.39 g/mol) .

- Synthesis: No direct synthesis details are provided, but the structural similarity suggests analogous synthetic routes involving sulfonyl chloride and amine coupling.

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride (CAS: Not specified)

- Structural Difference: Features a linear ethylamine group (2-aminoethyl) instead of the branched pentan-2-yl group.

- Impact : The linear amine likely enhances hydrophilicity compared to the bulky branched chain in the target compound. The hydrochloride salt (C₈H₁₂ClN₃O₄S, 281.72 g/mol) further increases polarity, improving aqueous solubility .

- Applications : Used as a building block in organic synthesis, particularly in peptide modifications or drug delivery systems.

4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide (CAS: 68-35-9)

- Structural Difference : Contains a pyrimidinyl substituent instead of an aliphatic amine and lacks the nitro group.

- Impact: The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets. This compound is a known sulfonamide antibiotic, demonstrating that structural variations in the amine moiety significantly affect biological activity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues

Biological Activity

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide, also known by its CAS number 1579172-63-6, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 351.85 g/mol. The compound features a sulfonamide group that is often associated with various biological activities, including antimicrobial and antitumor effects .

Sulfonamides generally exert their biological effects through the inhibition of certain enzymes or pathways. The specific mechanisms associated with this compound are still under investigation; however, sulfonamides are typically known to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of dihydropteroate synthase. This inhibition leads to a decrease in nucleic acid synthesis, ultimately affecting bacterial growth and replication.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives may exhibit antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation. The inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies highlight the potential applications of sulfonamide derivatives in therapeutic settings:

- Histone Deacetylase Inhibition : A study demonstrated that a related compound exhibited potent HDAC inhibitory activity with IC50 values in the nanomolar range. This suggests that modifications to the sulfonamide structure could yield compounds with enhanced anticancer properties .

- Antibacterial Efficacy : Research on similar sulfonamides has shown effectiveness against resistant strains of bacteria, indicating that this compound may also possess significant antibacterial activity against resistant pathogens.

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| CAS Number | 1579172-63-6 |

| Molecular Formula | C13H22N3O4S |

| Molecular Weight | 351.85 g/mol |

| Antibacterial Activity | Potentially effective against various pathogens |

| Antitumor Activity | Possible HDAC inhibition leading to apoptosis |

| Mechanism of Action | Inhibition of folic acid synthesis and HDACs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.